Azido-PEG16-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG16-acid, also known as N3-PEG16-CH2CH2COOH, is a polyethylene glycol (PEG)-based compound. It is primarily used as a PROTAC (PROteolysis TArgeting Chimeras) linker in the synthesis of PROTACs. This compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Preparation Methods
Azido-PEG16-acid is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. The synthetic route typically involves the following steps:
Activation of PEG: The PEG chain is activated by converting it into a reactive intermediate, such as a PEG-tosylate or PEG-mesylate.
Azidation: The activated PEG is then reacted with sodium azide to introduce the azide group, forming azido-PEG.
Carboxylation: The azido-PEG is further reacted with a carboxylating agent to introduce the carboxylic acid group, resulting in the formation of this compound
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high purity and yield of the final product.
Chemical Reactions Analysis
Azido-PEG16-acid undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes, such as DBCO or BCN, without the need for a catalyst.
The major products formed from these reactions are triazole-linked compounds, which are useful in various applications, including the synthesis of PROTACs.
Scientific Research Applications
Azido-PEG16-acid has a wide range of scientific research applications, including:
Mechanism of Action
Azido-PEG16-acid exerts its effects through its azide group, which participates in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Azido-PEG16-acid is unique due to its long PEG chain and azide functionality, which provide it with high solubility and reactivity in click chemistry reactions. Similar compounds include:
Azido-PEG4-acid: A shorter PEG chain variant with similar reactivity but different solubility and flexibility properties.
Azido-PEG8-acid: An intermediate-length PEG chain variant with properties between those of Azido-PEG4-acid and this compound.
Azido-PEG12-acid: Another intermediate-length PEG chain variant with properties closer to those of this compound
These similar compounds differ mainly in the length of the PEG chain, which affects their solubility, flexibility, and suitability for different applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H69N3O18/c36-38-37-2-4-42-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-54-30-32-56-34-33-55-31-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-41-3-1-35(39)40/h1-34H2,(H,39,40) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBRWZBFMOLGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H69N3O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
819.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.